molecular formula C13H21F3NO5P B11089515 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester

Cat. No.: B11089515
M. Wt: 359.28 g/mol
InChI Key: DVAOTFYBOQYYTO-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyridine ring, which is a partially saturated six-membered ring containing nitrogen. The presence of diethoxyphosphoryl, methyl, and trifluoromethyl groups adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester typically involves multi-step organic reactions. One common approach is:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C).

    Introduction of Functional Groups: The diethoxyphosphoryl group can be introduced via phosphorylation reactions using reagents like diethyl phosphorochloridate. The trifluoromethyl group is often added through trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine-2-carboxylic acid: Lacks the diethoxyphosphoryl, methyl, and trifluoromethyl groups, making it less chemically diverse.

    1,2,3,6-Tetrahydropyridine-3-carboxylic acid, methyl ester: Similar structure but without the diethoxyphosphoryl and trifluoromethyl groups.

    1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of diethoxyphosphoryl, methyl, and trifluoromethyl groups in 1,2,3,6-Tetrahydropyridine-2-carboxylic acid, 1-(diethoxyphosphoryl)-4-methyl-2-trifluoromethyl-, methyl ester enhances its chemical reactivity and potential applications. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H21F3NO5P

Molecular Weight

359.28 g/mol

IUPAC Name

methyl 1-diethoxyphosphoryl-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate

InChI

InChI=1S/C13H21F3NO5P/c1-5-21-23(19,22-6-2)17-8-7-10(3)9-12(17,11(18)20-4)13(14,15)16/h7H,5-6,8-9H2,1-4H3

InChI Key

DVAOTFYBOQYYTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CC=C(CC1(C(=O)OC)C(F)(F)F)C)OCC

Origin of Product

United States

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